8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate
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Overview
Description
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate is a synthetic organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate typically involves multiple steps. One common method includes the following steps:
Formation of the Chromen Core: The chromen core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation using a propyl halide in the presence of a base.
Attachment of the Butanoate Moiety: The butanoate moiety is introduced through esterification of the chromen derivative with 4-[(tert-butoxycarbonyl)amino]butanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to modify the carbonyl groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with others, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with specific molecular targets and pathways. The chromen core can interact with enzymes and receptors, modulating their activity. The butanoate moiety may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl (phenyl)acetic acid
- 8-iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
Uniqueness
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butoxycarbonyl group enhances its stability and solubility, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H29NO6 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
(8-methyl-2-oxo-4-propylchromen-7-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C22H29NO6/c1-6-8-15-13-19(25)28-20-14(2)17(11-10-16(15)20)27-18(24)9-7-12-23-21(26)29-22(3,4)5/h10-11,13H,6-9,12H2,1-5H3,(H,23,26) |
InChI Key |
HBJHNHWWDOHHEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)CCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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